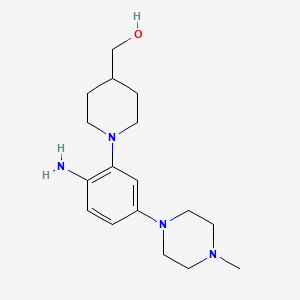(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol
CAS No.: 2247849-75-6
Cat. No.: VC6279913
Molecular Formula: C17H28N4O
Molecular Weight: 304.438
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2247849-75-6 |
|---|---|
| Molecular Formula | C17H28N4O |
| Molecular Weight | 304.438 |
| IUPAC Name | [1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3 |
| Standard InChI Key | BZSUUBNBKIBWIQ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (1-(2-amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol, reflects its polycyclic architecture. The molecular formula is C₁₇H₂₈N₄O, with a molecular weight of 304.44 g/mol . The structure integrates a piperidine ring (six-membered amine) linked to a para-substituted phenyl group bearing a 4-methylpiperazine moiety and a primary alcohol at the 4-position of the piperidine (Table 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₈N₄O | |
| Molecular Weight | 304.44 g/mol | |
| InChI Code | 1S/C₁₇H₂₈N₄O/c1-19-8-10-20... | |
| InChI Key | BZSUUBNBKIBWIQ-UHFFFAOYSA-N |
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogous piperazine-piperidine hybrids exhibit characteristic NMR and mass spectral patterns. For example, related triazole-pyridine derivatives demonstrate aromatic proton resonances at δ 6.5–8.0 ppm and aliphatic piperidine signals at δ 1.2–3.5 ppm . High-resolution mass spectrometry (HRMS) of similar compounds confirms molecular ion peaks matching theoretical masses .
Synthesis and Purification Strategies
Synthetic Pathways
The compound’s synthesis likely involves multistep functionalization of a piperidine precursor. A patented method for analogous 2-amino-4-substituted pyridines outlines a modular approach:
-
Amination: Coupling of 2-amino-5-bromophenylpiperidine with 4-methylpiperazine via Buchwald-Hartwig catalysis .
-
Hydroxymethylation: Introduction of the methanol group at the piperidine 4-position through reductive amination or Grignard addition .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd₂(dba)₃, XPhos, tBuOH, reflux | 82% | |
| 2 | NaBH₄, CH₃OH, 0°C to rt | 75% |
Purification and Analysis
Purification typically employs flash column chromatography (e.g., dichloromethane/methanol gradients) to isolate the product . Purity assessments via HPLC and LC-MS are critical, given the compound’s potential use in pharmacological screens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume